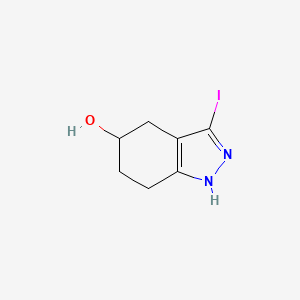

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

Description

BenchChem offers high-quality 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2O |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol |

InChI |

InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10) |

InChI Key |

VGTYGSKQIVJZBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1O)C(=NN2)I |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for the Functionalization of the C5-Hydroxyl Group in Tetrahydroindazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C5-Functionalized Tetrahydroindazoles

The 4,5,6,7-tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this nucleus offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the C5-hydroxyl group represents a key handle for introducing diverse functionalities, including ethers, esters, and other substituents, thereby enabling the exploration of a vast chemical space and the optimization of lead compounds. This guide provides a comprehensive overview of the synthesis of the pivotal precursor, 4,5,6,7-tetrahydroindazol-5-ol, and detailed protocols for the subsequent functionalization of its C5-hydroxyl group. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel tetrahydroindazole-based therapeutics.

Part 1: Synthesis of the Key Precursor: 4,5,6,7-Tetrahydroindazol-5-ol

The proposed synthetic pathway involves four key steps: protection of the hydroxyl group, formylation to create the 1,3-dicarbonyl synthon, cyclocondensation with hydrazine, and finally, deprotection to yield the desired product.

dot

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole

Welcome to the technical support center for the synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole (CAS 945925-78-0). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. As your dedicated scientific resource, my goal is to move beyond simple protocols and provide you with the causal, mechanistic, and experience-driven insights necessary to not only execute this synthesis but also to troubleshoot and optimize it effectively.

The functionalization of the indazole core is a cornerstone of modern drug discovery, and the C-3 iodo derivative is a key intermediate for introducing further complexity via cross-coupling reactions.[1][2] This guide addresses the common challenges encountered during its synthesis, ensuring you can achieve consistent, high-yield results.

Troubleshooting Guide: Common Experimental Issues

This section is structured to address the specific, practical problems you may encounter at the bench.

Question 1: My yield of 3-iodo-tetrahydroindazole is consistently low (<50%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and rarely stems from a single cause. It's typically a combination of incomplete conversion, side-product formation, or product degradation. Let's dissect the potential factors based on the principles of electrophilic substitution on the indazole ring.

The C-3 position of the indazole nucleus is the most electron-rich and sterically accessible carbon, making it the kinetically and thermodynamically favored site for electrophilic iodination.[1] The reaction proceeds via deprotonation of the N-H proton by a base, forming an indazolide anion. This anion increases the nucleophilicity of the ring system, which then attacks molecular iodine (I₂).

Potential Causes & Recommended Solutions:

| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Optimization Strategy |

| 1. Inefficient Deprotonation | The pKa of the indazole N-H is approximately 14. If the base used is not strong enough to achieve significant deprotonation, the concentration of the reactive indazolide anion will be low, slowing the reaction and leading to incomplete conversion. | Base Selection: Use a strong base. Potassium hydroxide (KOH) is effective and widely cited.[1][3] For a more robust, irreversible deprotonation, consider sodium hydride (NaH) in an anhydrous solvent like THF, which drives the equilibrium completely to the indazolide.[4][5] |

| 2. Inappropriate Solvent | The solvent must solubilize the starting material and the base, and it should be aprotic to avoid competing with the indazole for the base. Polar aprotic solvents like DMF or THF are ideal as they facilitate the formation of the indazolide and stabilize the transition state.[1] Chlorinated solvents should generally be avoided.[6] | Solvent Optimization: DMF is an excellent choice due to its high polarity.[1] If using NaH, anhydrous THF is standard.[4] Ensure the solvent is dry, as water will quench the base and inhibit the reaction. |

| 3. Side Reactions (e.g., N-Iodination) | Although C-3 iodination is preferred, competitive N-iodination can occur, especially if the indazolide anion is not rapidly consumed. This is less common than with alkylation but can contribute to yield loss and purification difficulties. | Control Reaction Kinetics: Add the iodine solution dropwise to the pre-formed indazolide solution at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low concentration of the electrophile, favoring the more nucleophilic C-3 position.[3] |

| 4. Product Degradation | The reaction mixture can darken over time, indicating decomposition. This can be caused by excess iodine reacting with the product or solvent, or by instability under prolonged basic conditions at elevated temperatures. | Temperature & Time Control: Run the reaction at room temperature or below and monitor closely by TLC or LC-MS.[1] Once the starting material is consumed (typically 1-3 hours), proceed immediately to the workup. Avoid unnecessary heating. |

| 5. Ineffective Workup | Excess iodine must be quenched before extraction. If not, it can persist in the organic phase, complicating purification and potentially causing product degradation. The product may also be sensitive to highly acidic or basic workup conditions. | Quenching & Extraction: Pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize unreacted I₂.[1][3] Extract with a suitable solvent like ethyl acetate. Wash the organic layer with brine to remove residual water and DMF. |

Question 2: My reaction fails to initiate or stalls completely. What should I investigate?

Answer: A stalled reaction points to a fundamental issue with one of the core components: the substrate, the reagents, or the conditions.

-

Verify Starting Material Integrity: Confirm the identity and purity of your 4,5,6,7-tetrahydro-1H-indazole starting material. Impurities can interfere with the reaction.

-

Assess Reagent Quality:

-

Base: Potassium hydroxide pellets can absorb atmospheric CO₂ and water over time, reducing their efficacy. Use freshly opened or properly stored KOH. If using NaH, ensure the mineral oil dispersion is handled under an inert atmosphere (e.g., Argon or Nitrogen) as it reacts violently with water.[4]

-

Iodine: While generally stable, ensure your iodine hasn't been contaminated.

-

Solvent: The use of wet DMF or THF is a primary cause of failure, as water will consume the base. Use anhydrous grade solvents.

-

-

Check Reaction Setup: For moisture-sensitive reactions (especially with NaH), ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas.

Question 3: I am having difficulty purifying the product. The column chromatography separation is poor. What can I do?

Answer: Purification challenges often arise from closely eluting compounds, such as the starting material or N-protected isomers if a protection strategy was used.

-

Optimize Your Mobile Phase: Start with a non-polar solvent system like Hexanes/Ethyl Acetate. A shallow gradient (e.g., starting from 5% EtOAc and slowly increasing to 30-40%) often provides the best separation. The iodo-product should be less polar than the starting material.

-

Consider an Alternative Workup: If significant baseline material is observed on the TLC, it may be due to DMF. After quenching, dilute the mixture with a large volume of water and perform multiple extractions with ethyl acetate. Combine the organic layers and wash several times with brine to thoroughly remove residual DMF before concentrating and loading onto the column.[5]

-

N-Protection Strategy: If separating the N-H starting material from the N-H product is consistently difficult, consider an N-protection strategy. Protecting the starting material with a group like tetrahydropyranyl (THP) or benzyloxymethyl (BOM) can significantly alter its polarity, making the separation of the protected iodo-product from any unreacted starting material much easier. The protecting group can be removed in a subsequent step.[5][7]

Frequently Asked Questions (FAQs)

-

Q1: What is the most reliable, scalable method for synthesizing 3-iodo-4,5,6,7-tetrahydro-1H-indazole? The direct iodination of 4,5,6,7-tetrahydro-1H-indazole using molecular iodine (I₂) and a strong base like potassium hydroxide (KOH) in DMF is the most commonly cited and robust method.[1][3] This approach is generally high-yielding and avoids the need for more complex starting materials.

-

Q2: Are there alternative synthetic routes if direct iodination fails? Yes. While less direct, a Sandmeyer reaction is a classic alternative for introducing halides onto an aromatic or heteroaromatic ring.[8][9] This would involve synthesizing the corresponding 3-amino-4,5,6,7-tetrahydro-1H-indazole, converting it to a diazonium salt, and then displacing it with an iodide source (e.g., KI).[10][11] This route is more involved but can be effective if the substrate is incompatible with direct iodination conditions.

-

Q3: Is it necessary to protect the indazole nitrogen before iodination? It is generally not necessary for the iodination step itself, as the reaction conditions favor C-3 functionalization. However, N-protection is a crucial strategic consideration for downstream applications.[7] The resulting 3-iodo-tetrahydroindazole is often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), where the free N-H can interfere with the catalytic cycle or lead to undesired side reactions. Therefore, protecting the nitrogen after iodination is a common and highly recommended practice.[5][7]

-

Q4: What are the critical safety precautions for this reaction?

-

Iodine: Solid iodine sublimes and its vapor is corrosive and irritating. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases: Strong bases like KOH and NaH are corrosive. NaH is also highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Solvents: DMF and THF are flammable and have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Workup: The quenching of excess iodine with sodium thiosulfate can be exothermic. Perform this step slowly and with cooling if necessary.

-

Experimental Protocols

Protocol 1: Direct C-3 Iodination of 4,5,6,7-tetrahydro-1H-indazole

This protocol is a robust starting point based on established literature procedures for indazole iodination.[1][3]

Materials:

-

4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

-

Potassium hydroxide (KOH) (2.0 - 2.2 equiv)

-

Iodine (I₂) (1.5 - 1.7 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) and anhydrous DMF (to make a ~0.2 M solution).

-

Basification: Cool the solution to 0 °C using an ice bath. Add powdered KOH (2.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting suspension at 0 °C for 30 minutes.

-

Iodination: In a separate flask, dissolve iodine (1.5 equiv) in a minimum amount of anhydrous DMF. Add this iodine solution dropwise to the cold indazole suspension over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing 10% aqueous Na₂S₂O₃ solution (use a volume at least 5-10 times that of the DMF). Stir until the dark iodine color has completely dissipated.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water (2 x volumes) followed by brine (2 x volumes) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford pure 3-iodo-4,5,6,7-tetrahydro-1H-indazole.

Protocol 2: N-Protection of 3-iodo-tetrahydroindazole with a THP Group

This protocol is for protecting the product from Protocol 1, making it ready for subsequent cross-coupling reactions.[5][7]

Materials:

-

3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 equiv, catalytic)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Dissolve 3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) in anhydrous DCM (~0.2 M) in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add DHP (1.5 equiv) followed by a catalytic amount of p-TsOH·H₂O (0.05 equiv).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material. Note that two diastereomeric THP-protected products may be visible as closely spaced spots.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and separate the layers.

-

Extraction & Washing: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentration & Purification: Filter and concentrate under reduced pressure. The crude product is often clean enough for the next step, but can be purified by flash chromatography if necessary.

References

-

G. Manikandan, et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI Appl. Sci., 10(11), 3792. [Link]

-

S. Ahmad, et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

- Google Patents (2006). WO2006048745A1 - Methods for preparing indazole compounds.

-

A. S. Le Flohic, et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. [Link]

-

Y. Wang, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

F. Giraud, et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

-

ResearchGate (Date not available). Optimization of the reaction conditions. ResearchGate. [Link]

-

D. D. Gaikwad, et al. (Date not available). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica. [Link]

-

Wikipedia (Date not available). Sandmeyer reaction. Wikipedia. [Link]

-

A. Kaur, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

J. Mo (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal (Date not available). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

ACS Green Chemistry Institute (2026). Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Royal Society of Chemistry (Date not available). Problem 7: Iodination inquiry. Royal Society of Chemistry. [Link]

-

PubChem (Date not available). 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

Sources

- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

Technical Support Center: Tetrahydroindazole (THI) Functionalization & Stability

Current Status: Operational Topic: Preventing Unwanted Aromatization During Functionalization Ticket ID: THI-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold is a critical pharmacophore, often serving as a bioisostere for indazoles to improve solubility or alter metabolic profiles. However, it sits on a "thermodynamic cliff." The driving force to eliminate hydrogen and form the fully aromatic, planar indazole system is high (approx. 25–30 kcal/mol stabilization energy).

This guide addresses the specific challenge of functionalizing the THI core (N-alkylation, C-lithiation, cross-coupling) without triggering this oxidative dehydrogenation.

Module 1: The Thermodynamics of Aromatization

Before troubleshooting, you must understand the enemy. Aromatization of THIs is not always a simple oxidation; it is often a disproportionation or acid/base-catalyzed elimination event.

The "Danger Zone" Pathway

The cyclohexene ring in THI is susceptible to oxidation by:

-

Direct Dehydrogenation: Catalyzed by Pd, Pt, or trace metals in solution.

-

Oxidative Halogenation: Reagents like NBS or I₂ often trigger aromatization alongside halogenation.

-

Auto-oxidation: Long-term exposure to air on silica gel (acidic surface + oxygen).

Visualizing the Stability Landscape

Caption: The thermodynamic cascade from THI to Indazole. Once the transition barrier is crossed (via heat or catalysis), the reaction is irreversible.

Module 2: N-Functionalization (Alkylation/Acylation)[1][2][3][4]

The Problem: Users frequently report aromatization during N-alkylation when using harsh bases (NaH) at reflux, or when using electrophiles that can act as oxidants.

Protocol A: The "Cryo-Base" Method (Recommended)

This method minimizes the kinetic energy available for dehydrogenation while maintaining sufficient nucleophilicity for alkylation.

Reagents:

-

Base: Cesium Carbonate (

) or KHMDS (avoid NaH if possible, as the H₂ generated can sometimes interact with trace metals). -

Solvent: DMF (anhydrous) or Acetonitrile.

-

Temperature: 0°C to Room Temperature (Strictly < 40°C).

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the solvent with Argon for 15 minutes before adding the THI. Dissolved oxygen is the primary trigger for aromatization under basic conditions.

-

Deprotonation: Add THI to the base at 0°C. Stir for 30 mins.

-

Electrophile Addition: Add the alkyl halide dropwise.

-

Monitoring: Monitor via LC-MS.

-

Checkpoint: If the product peak shows [M-2] or [M-4], aromatization is occurring. Stop heating immediately.

-

-

Quench: Use saturated

. Do not use strong acids, as acid-catalyzed disproportionation can occur during workup.

Troubleshooting N-Selectivity vs. Stability

| Variable | Condition | Risk of Aromatization | N1 vs N2 Selectivity |

| Base | NaH (Strong) | High (if heated) | Favors N1 (Thermodynamic) |

| Base | Low | Mixed (Substrate dependent) | |

| Solvent | DMSO | High (Oxidant at high T) | N/A |

| Solvent | DMF/THF | Low | Standard |

| Temp | > 80°C | Critical Risk | N1 Favored |

| Temp | < 25°C | Minimal | Kinetic Control |

Module 3: C-Functionalization (Lithiation)

The Problem: Direct C-H functionalization (e.g., at C3) requires lithiation.

Protocol B: The "Deep Freeze" Lithiation

Reagents:

-

Base:

-BuLi or LDA. -

Solvent: THF (anhydrous).

-

Additive: TMEDA (stabilizes the lithiated intermediate).

Workflow:

-

Setup: Flame-dry glassware under Argon.

-

Cooling: Cool THF/TMEDA mixture to -78°C (Dry ice/Acetone).

-

Addition: Add THI. Then add

-BuLi dropwise over 20 minutes.-

Warning: Rapid addition causes local exotherms, triggering aromatization.

-

-

Trapping: Stir for 45 mins at -78°C. Add electrophile (e.g., aldehyde, halide) cold.

-

Warm-up: Allow to warm to 0°C only after the electrophile is fully consumed.

Visualizing the Lithiation Decision Tree

Caption: Temperature control is the single binary variable determining success in THI lithiation.

Module 4: FAQ & Troubleshooting

Q1: My THI turned yellow/brown on the column. What happened? A: You likely used unmodified silica gel. Silica is slightly acidic and, in the presence of air, can catalyze oxidative dehydrogenation.

-

Fix: Use neutralized silica (treat with 1% Triethylamine in hexane) or run the column quickly using Alumina.

Q2: I am trying to remove a benzyl group with Pd/C and

-

Fix: Use Pearlman’s Catalyst (

) in methanol, but strictly control the equivalents. Alternatively, use Birch reduction (Na/NH₃) if functional groups allow, as this prevents aromatization.

Q3: Can I use NBS to brominate the C3 position? A: No. NBS will almost certainly aromatize the ring while brominating (See J. Heterocyclic Chem. citation below).

-

Fix: Use Lithiation/Trapping (Protocol B) with a bromine source like

or

Q4: How do I distinguish THI from Indazole by NMR? A:

-

THI: Look for the multiplet signals of the

methylene protons ( -

Indazole: These signals disappear, replaced by aromatic protons in the 7.0–8.0 ppm region.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Alam, F., & Keating, J. J.[1][2] (2021).[3][1] Beilstein Journal of Organic Chemistry. Relevance: Establishes base/solvent effects on N1/N2 selectivity, applicable to THI.

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Popova, G., et al.[4][5][6] (2020).[5][6] Journal of Medicinal Chemistry. Relevance: Demonstrates successful functionalization of THI scaffolds while maintaining saturation.

-

Aromatization and Halogenation of Tetrahydroindazoles Using NBS. J. Heterocyclic Chem. (2012).[7] Relevance: Cites the specific risk of using NBS, confirming it triggers aromatization.

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules (2006). Relevance: Provides thermodynamic data on the stability of THI tautomers.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]

- 6. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Regioselectivity in N-Alkylation of 3-Iodo-4,5,6,7-tetrahydroindazoles

Welcome to our dedicated technical support guide for navigating the complexities of N-alkylation of 3-iodo-4,5,6,7-tetrahydroindazoles. This resource is tailored for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic routes. The indazole core is a privileged scaffold in medicinal chemistry, but its N-alkylation is often complicated by the formation of mixtures of N1 and N2 regioisomers, leading to challenges in yield, separation, and scalability.[1][2][3][4]

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs): The Underlying Science

Q1: Why is regioselectivity a primary challenge in the N-alkylation of indazoles?

The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2. Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning it can be alkylated at either nitrogen.[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][4][6] However, the reaction outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions, which can favor either the kinetic (often N2) or thermodynamic (often N1) product.[7] For the 3-iodo-4,5,6,7-tetrahydroindazole scaffold, the partially saturated carbocyclic ring alters the electronic landscape compared to a planar, aromatic indazole, yet the fundamental challenge of competing N1 and N2 reactivity remains.

Q2: How does the 3-iodo substituent influence the regioselectivity of N-alkylation?

The iodine atom at the C3 position exerts a significant steric and electronic influence.

-

Steric Hindrance: Iodine is a large atom. Its presence at the C3 position creates steric bulk that can hinder the approach of an electrophile (the alkylating agent) to the adjacent N2 position. This effect can be leveraged to favor N1 alkylation. Quantum mechanics (QM) analyses on related systems suggest that increasing steric hindrance from a C3 substituent can increase the energy barrier for N2 alkylation.[8]

-

Electronic Effects: Iodine is an electron-withdrawing group through induction, which can influence the relative nucleophilicity of the N1 and N2 atoms. However, its steric effect is often the more dominant factor in directing regioselectivity under many common reaction conditions.

Q3: What are the key factors that I can manipulate to control N1 vs. N2 regioselectivity?

Controlling the N1:N2 product ratio depends on a careful interplay of several experimental variables. The choice of base and solvent is paramount, as it dictates the nature of the indazolide salt and the reaction environment.[1][4][9]

Key Factors Influencing Regioselectivity

Caption: Key factors influencing the regiochemical outcome.

Troubleshooting Guide: Common Experimental Issues

Q4: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Achieving high N1 selectivity typically involves creating conditions that favor the thermodynamically more stable product or sterically block the N2 position.

Strategy 1: Leverage Chelation and Steric Hindrance

The combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a highly effective and widely reported method for achieving N1 selectivity.[1][2][9]

-

Mechanism of Action: The small sodium cation (Na+) is believed to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position. While iodine is not as effective a chelating partner as an oxygen-containing group (e.g., carboxylate), the combination of the Na+ counter-ion and the steric bulk of the 3-iodo group effectively shields the N2 position, directing the incoming electrophile to N1.[1][3]

Strategy 2: Solvent Choice

For certain substrates, the use of cesium carbonate (Cs2CO3) in dioxane has also been shown to be highly effective for selective N1-alkylation, potentially through a similar chelation mechanism.[10] In contrast, polar aprotic solvents like DMF often lead to mixtures of N1 and N2 isomers, as they can solvate the cation more effectively, leading to a "freer" indazolide anion that reacts based on its intrinsic nucleophilicity.[11][12]

| Entry | Base | Solvent | Typical Outcome | Rationale | Reference |

| 1 | NaH | THF | High N1 Selectivity (>99:1 in some cases) | Na+ coordination and steric hindrance at N2. | [2][9] |

| 2 | K₂CO₃ | DMF | Mixture of N1 and N2 | Weaker base, polar solvent leads to less regiocontrol. | [11][12] |

| 3 | Cs₂CO₃ | Dioxane | High N1 Selectivity | Effective chelation with the larger cesium cation. | [6][10] |

| 4 | K₂CO₃/Na₂CO₃ | THF | Low to no conversion | Carbonate bases are often poorly soluble and less effective in THF. | [2][9] |

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity.

Q5: How can I selectively synthesize the N2-alkylated isomer?

While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote kinetic alkylation at the N2 position.

Strategy 1: The Mitsunobu Reaction

The Mitsunobu reaction (using triphenylphosphine, PPh₃, and a dialkyl azodicarboxylate like DEAD or DIAD) with an alcohol as the alkylating agent is a well-established method for achieving high N2 selectivity on the indazole scaffold.[1][4]

-

Mechanism of Action: This reaction proceeds under neutral conditions and is kinetically controlled. The greater steric accessibility and higher electron density at the N2 nitrogen of the 1H-tautomer are thought to favor its attack on the activated alcohol intermediate, leading to the N2-alkylated product.[13] A study on a C3-substituted indazole showed a reversal of selectivity from 1.9:1 (N1:N2) under standard basic conditions to 1:2.5 (N1:N2) under Mitsunobu conditions.[2][4]

Strategy 2: Substituent Effects

While not directly applicable to your 3-iodo substrate, it is noteworthy that strong electron-withdrawing groups at the C7 position (e.g., -NO₂ or -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%), even under standard NaH/THF conditions.[9] This highlights the powerful electronic influence that ring substituents can have.

Troubleshooting Workflow

Caption: Troubleshooting workflow for optimizing regioselectivity.

Q6: My reaction is giving a low yield or is not going to completion. What should I check?

Low conversion can be due to several factors unrelated to regioselectivity.

-

Base and Solvent Incompatibility: Ensure your chosen base is effective in your solvent. For example, using potassium carbonate in THF may result in poor conversion due to low solubility and reactivity.[9] A switch to a more suitable solvent like DMF or Dioxane might be necessary if you must use a carbonate base.

-

Incomplete Deprotonation: Ensure you are using a sufficient excess of base (typically 1.1-1.5 equivalents) and that the base is fresh and active. NaH, for instance, can be passivated by atmospheric moisture.

-

Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low conversion, consider switching to the corresponding bromide or iodide.

-

Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure your glassware is flame- or oven-dried and that your solvents are anhydrous.

Experimental Protocols & Characterization

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity.[1]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-iodo-4,5,6,7-tetrahydroindazole (1.0 equiv).

-

Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.[1]

-

To a solution of 3-iodo-4,5,6,7-tetrahydroindazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.

Q7: How can I distinguish the N1 and N2 regioisomers and purify them?

Characterization by NMR Spectroscopy

The definitive structural assignment of N1 and N2 isomers is typically achieved using 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC).[4][11][12]

-

For the N1-isomer: A key correlation is observed in the HMBC spectrum between the protons of the N-alkyl group's alpha-methylene (-N-CH₂ -R) and the C7a carbon of the indazole ring.

-

For the N2-isomer: A key correlation is observed between the protons of the N-alkyl group's alpha-methylene (-N-CH₂ -R) and the C3 carbon of the indazole ring.

NOESY experiments can also be decisive. For the N1-isomer, an NOE is typically observed between the alpha-methylene protons and the H7 proton on the benzene ring portion of the scaffold.[11][12]

Purification by Chromatography

While challenging, the separation of N1 and N2 regioisomers is often achievable by silica gel column chromatography.[4][14]

-

Polarity Difference: The N1-isomer is generally more polar and will have a lower Rƒ value on a silica TLC plate compared to the less polar N2-isomer.[15]

-

Optimization: If co-elution is an issue, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Using a long column with a shallow gradient can improve separation. In difficult cases, preparative TLC or HPLC may be required.[4][16]

References

-

Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]

-

Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. Retrieved from [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

-

Alam, A., & Keating, J. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Retrieved from [Link]

-

Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. Retrieved from [Link]

-

Carrion, E. M., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. Retrieved from [Link]

-

Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

-

Göker, H. (2020). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from [Link]

-

Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]

-

Larock, R. C., et al. (2004). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. Retrieved from [Link]

-

Larock, R. C., et al. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037-1040. Retrieved from [Link]

-

Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

-

Probst, D. A. (2018). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved from [Link]

-

Beilstein Journals. (2024). Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. connectjournals.com [connectjournals.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Stabilizing 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

[1][2]

Introduction: The Stability Paradox

You are likely working with 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol as a fragment in drug discovery or a scaffold for kinase inhibition.[1][2] This molecule presents a unique "stability paradox":

-

The Iodine (C-3): Essential for cross-coupling (Suzuki/Sonogashira) but highly photolabile.[2]

-

The Tetrahydro-Core: Provides 3D character (Fsp3) but is thermodynamically driven to aromatize (oxidize) to the fully planar indazole.[2]

-

The Hydroxyl (C-5): A handle for hydrogen bonding but susceptible to elimination or oxidation to the ketone.[2]

This guide moves beyond standard "store at -20°C" advice. It addresses the specific physicochemical mechanisms degrading your compound in solution and provides self-validating protocols to prevent them.[1][2]

Module 1: Photostability (The "Yellowing" Effect)

Symptom: Your clear/colorless solution turns pale yellow or brown after sitting on the bench for >2 hours.[2] Diagnosis: Homolytic cleavage of the C–I bond.[2]

The Mechanism

Aryl and heteroaryl iodides have relatively weak C–I bond dissociation energies (~65 kcal/mol). Exposure to ambient laboratory light (especially UV and short-wave visible blue light) excites the molecule, causing homolytic cleavage.[2] This generates an indazole radical and an iodine radical (

Protocol: The "Dark Box" Standard

-

Immediate Action: If the solution is yellow, check purity by LC-MS. If the parent peak is >95%, the yellow color is likely trace

(which has a high extinction coefficient) and may not affect crude reactions. If <90%, re-purify.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Prevention:

-

Glassware: Use Low-Actinic (Amber) glassware exclusively.

-

Physical Barrier: Wrap vials in aluminum foil immediately after preparation.

-

Light Source: If working in a hood for extended periods, switch to yellow-filtered light (sodium vapor emission spectrum) or work in reduced light.

-

Figure 1: Photolytic degradation pathway of iodo-indazoles leading to deiodination and iodine accumulation.[1][2]

Module 2: Solvent-Induced Oxidation (The DMSO Trap)[1]

Symptom: Appearance of a "M-2" peak (mass loss of 2 Da) or "M+16" (mass gain of 16 Da) in LC-MS after storage in DMSO.[1][2] Diagnosis: Oxidative aromatization or Sulfoxide oxidation.[2]

The Mechanism

Researchers often store stock solutions in DMSO.[2] However, DMSO is not inert; it is a mild oxidant (related to Swern oxidation mechanisms).[2]

-

Aromatization: The tetrahydro- ring is partially saturated.[2] Thermodynamic pressure drives it to lose two hydrogens (M-2) to become the fully aromatic, planar indazole, especially if trace metals are present.[2]

-

DMSO Oxidation: In the presence of Lewis acids or H+, DMSO can oxidize the C-5 alcohol to a ketone (M-2) or transfer oxygen to the ring.[2]

Protocol: Solvent Selection Matrix[1]

| Solvent | Solubility | Stability Risk | Recommended Use |

| DMSO | High | High (Oxidant, Hygroscopic) | Immediate use only.[1][2] Do not store >24h unless frozen. |

| DMF | High | Medium (Hydrolysis to amines) | Preferred over DMSO for <1 week storage at -20°C. |

| Ethanol | Moderate | Low (Protophilic) | Good for short-term; avoid if reaction is sensitive to nucleophiles.[1][2] |

| Acetonitrile | Low/Mod | Low (Inert) | Best for Analysis (LC-MS). |

The "Freeze-Thaw" Rule for DMSO Stocks

If you must use DMSO for biological assays:

-

Single-Use Aliquots: Never freeze-thaw the master stock. Create 10-50 µL aliquots.

-

Inert Gas Purge: Displace headspace air with Argon before capping.[2] DMSO is hygroscopic; absorbed water accelerates degradation.[2]

-

Storage: Store at -80°C, not -20°C, to ensure the DMSO matrix is completely solid (DMSO freezing point is 19°C, but supercooling is common).

Module 3: pH Sensitivity & Elimination

Symptom: Precipitation upon dilution into buffer, or disappearance of the alcohol peak.[2] Diagnosis: pH-dependent solubility crash or Acid-catalyzed elimination.[1][2]

The Mechanism[3][4][5][6]

-

Solubility: The indazole NH is weakly acidic (

). At neutral pH (7.4), the molecule is neutral and hydrophobic.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Elimination: The C-5 hydroxyl is a secondary allylic-like alcohol.[1][2] Under strong acidic conditions (e.g., 1M HCl workup), it can dehydrate to form a double bond (dihydroindazole), which then rapidly aromatizes.[2]

Protocol: Buffer Compatibility

-

Avoid: Strong mineral acids (HCl, H2SO4) during workup.[2]

-

Preferred: Use weak organic acids (Acetic acid) if acidification is necessary.[2]

-

Assay Buffer: When diluting into PBS or media, ensure the final DMSO concentration is <1% to prevent precipitation, or add a solubility enhancer like Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.[2]

Figure 2: Decision matrix for storage and solvent selection to minimize degradation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: Absolutely not. The combination of high heat (121°C) and moisture will likely cause:

-

Hydrolytic deiodination.[2]

-

Elimination of the 5-OH group.[2]

-

Aromatization of the tetrahydro- ring.[2] Alternative: Sterile filter using a 0.22 µm PTFE (hydrophobic) or PVDF membrane.[2]

Q: I see a small peak at RT 1.2 min (early eluting) in LCMS. What is it? A: If you are using DMSO, this is likely the sulfoxide adduct or simply the oxidized indazole (aromatized).[2] If the peak mass is +16, it is an N-oxide or sulfoxide.[2] If it is M-2, it is the aromatized impurity.[2]

Q: How do I remove the iodine color if my reaction turned brown?

A: Wash the organic layer with a 10% solution of Sodium Thiosulfate (

Q: Is the compound stable in cell culture media? A: Moderately. The presence of Fetal Bovine Serum (FBS) helps solubility by binding the compound to albumin. However, the half-life is likely <6 hours due to metabolic liability of the tetrahydro-ring.[1][2] Always prepare fresh dilutions immediately before dosing cells.[2]

References

-

Photostability of Drugs: Tonnesen, H. H. (2001).[2] Photostability of Drugs and Drug Formulations. CRC Press.[2] (General principles of halogenated drug photolysis).

-

Tetrahydroindazole Oxidation: Popova, G., et al. (2020).[2] "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability." Journal of Medicinal Chemistry, 63(8), 3915-3934.[2][3] [1][3]

-

DMSO Reactivity: Moussa, Z. (2012).[2] "Iodine-DMSO mediated conversion of N-arylcyanothioformamides...". Beilstein Journal of Organic Chemistry. (Demonstrates the oxidative capability of the Iodine/DMSO system).

-

Compound Properties (Proxy Data): PubChem CID 75317 (4,5,6,7-tetrahydro-1H-indazole).[1][2] [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document is structured to offer not just a theoretical prediction of the spectrum but also a comparative framework against alternative analytical methodologies and related molecular structures. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Structural Significance of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

The indazole core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anti-tumor activities.[1][2] The specific derivative, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol, combines the indazole moiety with a substituted cyclohexanol ring, presenting a unique stereochemical and electronic environment. The presence of an iodine atom at the 3-position and a hydroxyl group on the tetrahydro ring makes this molecule a versatile intermediate for further chemical modifications, particularly for the introduction of diverse functionalities through cross-coupling reactions.

Accurate structural elucidation is paramount in drug discovery and development. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[3][4] This guide will dissect the anticipated ¹H NMR spectrum of the title compound, offering a rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

Molecular Structure:

Caption: Molecular structure of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol.

Predicted Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| N-H | 10.0 - 12.0 | Broad singlet | The indazole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.[9][10] Its chemical shift is highly dependent on solvent and concentration. |

| O-H | 3.0 - 5.0 | Broad singlet | The hydroxyl proton signal is also broad and its chemical shift is variable, influenced by hydrogen bonding, solvent, and temperature.[9][10] It can be confirmed by D₂O exchange. |

| H-5 | 3.8 - 4.2 | Multiplet | This proton is attached to the carbon bearing the electron-withdrawing hydroxyl group, leading to a downfield shift.[11] It will be coupled to the adjacent protons at C-4 and C-6, resulting in a multiplet. |

| H-4, H-6, H-7 | 1.5 - 3.0 | Multiplets | These methylene protons of the tetrahydro ring will appear as complex overlapping multiplets. The protons at C-4 and C-6 will be coupled to H-5 and to each other. The protons at C-7 are adjacent to the indazole ring. Their exact chemical shifts and coupling patterns would require 2D NMR techniques for definitive assignment. |

Comparative Analysis

Comparison with Unsubstituted 4,5,6,7-tetrahydro-1H-indazole

The ¹H NMR spectrum of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, would show similar signals for the tetrahydro ring protons, but they would be expected at a slightly higher field (more shielded) due to the absence of the deshielding iodo and hydroxyl groups. The proton at the 3-position of the indazole ring would appear as a singlet in the aromatic region, typically around 7.0-7.5 ppm. In our target molecule, this proton is substituted with an iodine atom, thus this signal will be absent.

Influence of Substituents

-

3-Iodo Group: The iodine atom at the 3-position will have a significant electronic effect on the indazole ring, though it does not directly have protons to observe. Its primary influence in the ¹H NMR spectrum is the absence of a signal for H-3.

-

5-Hydroxyl Group: The hydroxyl group at the 5-position is the most influential substituent on the tetrahydro ring's proton signals. It causes a significant downfield shift for the geminal proton (H-5) and will also influence the chemical shifts of the adjacent protons at C-4 and C-6.

Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis would be supported by other techniques.

| Technique | Information Provided | Comparison with ¹H NMR |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Complementary to ¹H NMR. The number of signals indicates the number of unique carbon atoms. Chemical shifts provide information about the electronic environment of each carbon.[12] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and can provide clues about the connectivity of atoms.[7] It does not provide the detailed structural information of NMR. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H, N-H). | Confirms the presence of the hydroxyl and N-H groups, which is consistent with the ¹H NMR data. |

| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information about proton-proton and proton-carbon correlations. | Essential for unambiguously assigning the complex multiplets of the tetrahydro ring protons and confirming the overall structure.[13] |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for acquiring a ¹H NMR spectrum of a heterocyclic compound like 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol.

Workflow for ¹H NMR Spectrum Acquisition and Analysis:

Caption: A standardized workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (N-H and O-H).[9] DMSO-d₆ is often a good choice for observing these protons as it slows down the exchange rate.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would include:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 5 seconds (to ensure full relaxation of all protons for accurate integration)

-

Acquisition time: 2-4 seconds

-

Pulse width: 90°

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all the signals to determine the relative ratios of the different types of protons.

-

-

Spectral Interpretation:

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal.[3][14]

-

For confirmation of the O-H and N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the solution is shaken, and the spectrum is re-acquired. The signals corresponding to the O-H and N-H protons will disappear or significantly decrease in intensity.[10]

-

Conclusion

The ¹H NMR spectrum of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is predicted to exhibit characteristic signals that reflect its unique structural features. The protons on the tetrahydro ring will present a complex set of multiplets, with the proton at the 5-position being significantly deshielded by the adjacent hydroxyl group. The N-H proton of the indazole ring is expected to appear as a broad singlet at a low field. While ¹H NMR is an indispensable tool for the initial structural assessment, a comprehensive characterization of this molecule would necessitate a multi-technique approach, including ¹³C NMR and 2D NMR experiments, to resolve the complex spectral regions and unambiguously confirm the proposed structure. This guide provides a foundational framework for researchers to approach the analysis of this and similar heterocyclic compounds, emphasizing the importance of a logical, evidence-based interpretation of spectral data.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Li, P., et al. (2014). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

-

Kaur, N., et al. (2018). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]

-

¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d₆. ResearchGate. [Link]

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

-

¹H NMR Spectroscopy. University of Potsdam. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Introduction to HNMR Interpretation. OpenOChem Learn. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

-

Current NMR Techniques for Structure-Based Drug Discovery. National Center for Biotechnology Information. [Link]

-

¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Wisconsin-Madison. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

-

3-iodo-4,5,6,7-tetrahydro-1H-indazole. Labcompare. [Link]

-

Supporting Information for Copper-Catalyzed Synthesis of 1H-Indazoles. Thieme Connect. [Link]

-

Determining the Chemical Shift parameters and J coupling constants. Indian Institute of Science. [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

-

Structure Elucidation and NMR. Hypha Discovery. [Link]

-

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid. Dana Bioscience. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. researchgate.net [researchgate.net]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

QC protocols for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol batches

Title: Comparative QC Guide: 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol for High-Throughput Fragment Screening

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol (hereafter 3-ITHI-5-ol ) serves as a high-value "3D-rich" scaffold. Unlike flat aromatic indazoles, the tetrahydro- core introduces saturation and chirality at the C5 position, offering superior solubility and vectoral growth opportunities.

However, commercial batches frequently suffer from two critical failure modes: protodeiodination (loss of the C3 reactive handle) and racemization (loss of 3D vector specificity). This guide contrasts Grade A (FBDD-Ready) batches against Grade B (Commodity) alternatives, providing a self-validating QC protocol to ensure downstream synthetic success.

Part 1: Critical Quality Attributes (CQA) & Comparative Analysis

The utility of 3-ITHI-5-ol hinges on its ability to undergo Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) at C3 while maintaining stereochemical integrity at C5.

Table 1: Comparative Performance Metrics

| Feature | Grade A (FBDD-Ready) | Grade B (Commodity) | Impact on Drug Discovery |

| Purity (UPLC) | >98.5% | >95.0% | Grade B risks "false negatives" in screening due to competitive inhibition by impurities. |

| Chirality (ee) | >99% (Enantiopure) | Racemic (50:50) | Racemic mixtures dilute binding affinity signals by 50% and complicate crystal structure solving. |

| C3-Integrity | <0.1% De-iodinated analog | 1-3% De-iodinated analog | De-iodinated impurity (3-H) is a "dead end" in library synthesis, lowering library yields. |

| Reactivity | Validated | Variable | Consistent reaction kinetics are required for automated parallel synthesis. |

Reactivity Logic: The Iodine Advantage

While 3-Bromo analogs exist, the 3-Iodo variant is preferred for FBDD because the C-I bond (

Part 2: Analytical Workflows & Protocols

Workflow Visualization: The QC Decision Tree

The following diagram outlines the logic flow for accepting a batch. Note the critical "Kill Step" at the Chiral Analysis stage.

Figure 1: QC Decision Tree. The workflow enforces a strict hierarchy: Identity

Protocol A: Purity & De-iodination Check (UPLC-MS)

Objective: Quantify the "Dead-End" impurity (4,5,6,7-tetrahydro-1H-indazol-5-ol).

-

Instrument: Waters Acquity UPLC or equivalent.

-

Column: BEH C18 (

). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 3.5 min.

-

Detection: PDA (254 nm) and MS (ESI+).

Self-Validating System Suitability Test (SST):

-

Resolution (

): Must be -

Tailing Factor:

(Indazoles are basic; peak tailing indicates secondary interactions with silanols).

Protocol B: Enantiomeric Excess Determination (SFC)

Objective: Confirm the specific 3D vector (R or S enantiomer).

-

Technique: Supercritical Fluid Chromatography (SFC).

-

Column: Chiralpak AD-H or IG (

). -

Co-Solvent: 20% Methanol w/ 0.1% Diethylamine (DEA).

-

Back Pressure: 120 bar.

-

Temperature: 40°C.

Why this works: The DEA additive suppresses the ionization of the indazole nitrogen, preventing peak broadening, while the amylose-based stationary phase interacts with the C5-hydroxyl group to discriminate enantiomers.

Part 3: Stability & Storage (The "Self-Validating" System)

Iodo-indazoles are sensitive to light (homolytic cleavage of C-I) and oxidation. A self-validating storage system uses "Witness Samples."

-

Storage Condition: -20°C, under Argon, Amber Vial.

-

The Witness Test: Store a small aliquot in a clear vial next to the main batch. If the witness vial turns yellow/brown (liberation of elemental Iodine,

), the entire batch must be re-tested for purity.

Reaction Mechanism: Why Quality Matters

The following diagram illustrates the Suzuki coupling pathway. Low-quality batches (containing the 3-H impurity) fail at the Oxidative Addition step, acting as inert fillers.

Figure 2: Catalytic Cycle. The 3-Iodo substituent is essential for the initial Oxidative Addition. Impurities lacking this halogen stall the cycle.

References

-

BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 3-Iodo- and 3-Bromo-indazoles. BenchChem Application Notes. Link

-

MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules. Link

-

Sigma-Aldrich. (2025). Product Specification: 4,5,6,7-tetrahydro-1H-indazol-5-ol.[3][4] MilliporeSigma.[4] Link

-

PubChem. (2025).[5][6] Compound Summary: 3-iodo-4,5,6,7-tetrahydro-1H-indazole.[7][8] National Library of Medicine. Link

-

ResearchGate. (2014). Optimization of Suzuki-Miyaura Reaction Conditions for Indazoles. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. 4,5,6,7-tetrahydro-1H-indazol-5-ol | 1229627-10-4 [sigmaaldrich.com]

- 5. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labcompare.com [labcompare.com]

- 8. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0-Amadis Chemical [amadischem.com]

Safety Operating Guide

Operational Guide: Safe Disposal of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a halogenated heterocyclic intermediate often used in fragment-based drug discovery (FBDD).[1][2] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2][3]

Unlike standard organic waste, the presence of the Carbon-Iodine (C-I) bond mandates high-temperature incineration to prevent the formation of toxic vapors or environmental persistence.[1][2] Improper disposal (e.g., mixing with non-halogenated solvents) can result in significant regulatory fines (EPA RCRA violations) and safety hazards during waste processing.[1][2]

Chemical Data Summary[1][2][3][6][7]

| Property | Specification | Operational Implication |

| Molecular Formula | Contains Iodine and Nitrogen.[1][2][4][5] | |

| Hazard Class | Irritant / Harmful | Standard PPE (Nitrile gloves, goggles) required.[1][2] |

| GHS Codes | H302, H315, H319, H335 | Toxic if swallowed; Irritates eyes/skin/lungs.[1][2] |

| Waste Stream | Halogenated Organic | DO NOT mix with general organic solvents.[1][2] |

| Reactivity | Incompatible with Oxidizers | Avoid contact with peroxides or nitric acid.[1][2] |

Core Directive: The Segregation Imperative[2]

The Golden Rule: You must segregate this compound from non-halogenated waste streams.[1][2][6]

Why This Matters (The Science)

Standard organic waste (e.g., acetone, ethanol) is often used as "fuel blending" material in cement kilns.[1][2] However, halogenated compounds (containing I, Cl, Br, F) cannot be used for fuel blending because their combustion generates acid gases (HI, HCl) and potentially dioxins if not incinerated at specific high temperatures (>1100°C) with scrubbers.[1][2]

-

Action: All liquid waste containing >1000 ppm (0.1%) of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol must go into the Halogenated Waste carboy.[1][2]

-

Consequence: Contaminating a non-halogenated drum with this iodinated compound upgrades the entire drum to halogenated status, tripling disposal costs and complicating downstream treatment.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol in various experimental states.

Figure 1: Decision tree for segregating iodinated indazole waste streams. Note the strict prohibition of non-halogenated streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagent, weigh boats, contaminated gloves, silica gel columns.[1][2]

-

Containment: Collect solids in a dedicated, sealable hazardous waste bag (clear or yellow, depending on facility rules).

-

Double Bagging: Due to the iodine content and potential for sublimation or dusting, double-bag the waste to prevent particulate release.[1][2]

-

Labeling: Affix a Hazardous Waste label.

-

Storage: Store in the Solid Waste Drum pending EHS pickup. Do not dispose of in regular trash or biohazard bins.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: HPLC effluent, reaction mixtures, rotovap traps.[1][2]

-

Selection: Locate the Halogenated Organic Waste carboy (often distinctively tagged, e.g., with a red or green band).[1][2][3]

-

Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3] The alcohol group on the indazole can react exothermically with oxidizers.[1][2]

-

Transfer: Use a funnel to prevent spills. Pour the solution slowly.

-

Logging: Immediately log the addition on the waste tag.

-

Chemical Name: Must be written out (no abbreviations). If the specific name is too long for the tag, write "Iodinated Indazole Derivative".

-

Volume: Estimate volume added.

-

-

Closure: Cap the carboy tightly immediately after use to prevent volatile emissions (EPA requirement).[1][2]

Protocol C: Empty Containers

Applicability: Original glass vials or bottles.[1][2]

-

Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Methanol).[1][2]

-

Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

-

Glass Disposal: Place the rinsed, dry bottle in the "Broken/Lab Glass" box.[1][2] It is no longer hazardous waste.[1][2]

Emergency Procedures: Spills

Scenario: You drop a vial of 500mg solid 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol.

-

Evacuate & Alert: If dust is visible, move personnel away to avoid inhalation.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If dust is significant, use an N95 or P100 respirator.[1][2]

-

Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][2]

-

Cleanup:

-

Verification: Check the surface with a UV light (if available) or visual inspection to ensure no yellow/brown iodine stains remain.[1][2]

References

-

U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][1][2]

-

Fisher Scientific. (2025).[1][2][7] Safety Data Sheet: 3-Amino-4-iodo-1H-indazole (Analogous Iodinated Indazole Handling).[1][2]

-

University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure.[1][2]

-

PubChem. (2025).[1][2][8] Compound Summary: 4,5,6,7-tetrahydro-1H-indazole (Core Structure Data).[1][2][8][9][1][2]

Sources

- 1. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 3. bucknell.edu [bucknell.edu]

- 4. labcompare.com [labcompare.com]

- 5. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0-Amadis Chemical [amadischem.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. fishersci.com [fishersci.com]

- 8. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.